molecular formula C16H21NO3 B11111153 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione CAS No. 62582-38-1

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione

Cat. No.: B11111153
CAS No.: 62582-38-1
M. Wt: 275.34 g/mol
InChI Key: JGDYZRUHCGMGFN-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is a chemical compound built around the pyrrolidine-2,5-dione scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The pyrrolidine-2,5-dione core, also known as a succinimide, is a versatile privileged structure found in a wide range of biologically active molecules and is utilized to explore three-dimensional pharmacophore space due to its sp 3 -hybridization and non-planar ring structure . Derivatives of pyrrolidine-2,5-dione have been extensively investigated for their diverse pharmacological potential. Research on analogous structures has shown that this chemotype is frequently explored for anti-inflammatory activity , particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) . Furthermore, the pyrrolidine-2,5-dione scaffold is a key component in research targeting the central nervous system (CNS) . For instance, related diketopiperazine and dipeptide analogs have been developed as selective kappa opioid receptor (KOR) ligands with potential application in the study of neuropathic pain . This compound, with its specific 4-butoxyphenyl and dimethyl substitutions, serves as a valuable building block for researchers synthesizing novel compounds for structure-activity relationship (SAR) studies, high-throughput screening, and the development of new therapeutic agents. This product is offered For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62582-38-1

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-(4-butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H21NO3/c1-4-5-10-20-13-8-6-12(7-9-13)16(2)11-14(18)17(3)15(16)19/h6-9H,4-5,10-11H2,1-3H3

InChI Key

JGDYZRUHCGMGFN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2(CC(=O)N(C2=O)C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Pathways

The compound is typically synthesized via alkylation of pyrrolidine-2,5-dione precursors with 4-butoxyphenyl halides. Key intermediates include:

  • 4-Butoxyphenyl bromide or iodide for introducing the aryl group.

  • 1,3-Dimethylpyrrolidine-2,5-dione as the core heterocycle.

The reaction proceeds under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Nucleophilic substitution at the pyrrolidine nitrogen facilitates the incorporation of the 4-butoxyphenyl moiety.

Optimization Parameters

Critical variables influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature60–80°CHigher temperatures accelerate substitution but risk side reactions.
Solvent PolarityDMF > THF > ToluenePolar solvents enhance nucleophilicity of intermediates.
Stoichiometry1.2:1 (Halide:Core)Excess halide drives reaction completion.

Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures precise endpoint determination.

Industrial Production Methods

Scaling Challenges

Industrial synthesis faces hurdles such as:

  • Catalyst Recovery : Homogeneous palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands) are costly and require efficient recycling.

  • Solvent Volume Reduction : Scaling up DMF or THF usage necessitates solvent recovery systems to minimize waste.

Process Intensification Strategies

Recent patents describe continuous-flow reactors to enhance throughput. Key advancements include:

  • Fixed-Bed Catalysts : Immobilized palladium on carbon or silica improves reusability.

  • Microwave Assistance : Reduces reaction times by 40–60% compared to conventional heating.

Catalytic Systems and Reaction Conditions

Palladium-Mediated Coupling

The patent WO2012101047A1 highlights a palladium-catalyzed approach using:

  • Ligands : DPPF (1,1′-bis(diphenylphosphino)ferrocene) or DPEphos (bis(2-diphenylphosphinophenyl)ether).

  • Solvents : 1,4-Dioxane or toluene under reflux (100–120°C).

ComponentConcentrationRole
Pd(OAc)₂0.01–5 mol%Facilitates cross-coupling.
K₃PO₄3 equivBase for deprotonation.

This method achieves yields >85% with >98% purity after recrystallization.

Purification Techniques

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Mobile Phase : Hexane/ethyl acetate (3:1 to 1:1 gradient).

  • Outcome : Isolates the target compound with 95–97% purity.

Recrystallization

  • Solvent System : Ethanol/water (4:1) at 0–4°C.

  • Yield Recovery : 70–75% with residual solvent <0.1% (w/w).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, 3H, -OCH₂CH₂CH₂CH₃), 3.12 (s, 6H, N-CH₃), 6.85–7.25 (m, 4H, aromatic).

  • HRMS : [M+H]⁺ calculated for C₁₆H₂₁NO₃: 275.34, found: 275.35.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity >99%.

Comparative Analysis with Ethoxy Analogues

The ethoxy analogue (3-(4-ethoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione) shares similar synthetic routes but differs in:

  • Reactivity : Butoxy’s longer alkyl chain reduces electrophilicity, requiring harsher conditions (e.g., 80°C vs. 60°C for ethoxy).

  • Solubility : Butoxy derivatives exhibit lower solubility in ethanol, necessitating THF for recrystallization.

Recent Advances and Patented Technologies

The 2012 patent WO2012101047A1 remains foundational, but emerging strategies include:

  • Enzymatic Catalysis : Lipases for enantioselective synthesis (experimental yields ~50%).

  • Photoredox Methods : Visible-light-driven alkylation under mild conditions (research phase) .

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance anticonvulsant activity by improving blood-brain barrier penetration . The butoxyphenyl group’s bulky, lipophilic nature may similarly favor CNS targeting but could reduce binding affinity compared to smaller substituents like Cl or NH₂.
  • Enzyme Inhibition: The 4-aminophenyl derivative’s moderate aromatase inhibition (Ki = 1.75 μM) suggests that polar groups at the para position engage hydrogen bonding in enzyme active sites .
  • Anticancer Activity: Thiazolidinone-pyrrolidinedione hybrids (e.g., Compound 1 in ) demonstrate that combining heterocyclic moieties enhances anticancer selectivity . The butoxyphenyl group’s lipophilicity could similarly improve membrane interaction in cancer cells.

Pharmacological and Pharmacokinetic Properties

Bioavailability and Lipophilicity

  • For example, triazole-naphthoquinone hybrids with lipophilic groups showed improved parasite membrane penetration .
  • However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization for clinical use.

Toxicity and Selectivity

  • Pyrrolidine-2,5-dione derivatives with methyl groups (e.g., 1,3-dimethyl substitution) generally exhibit lower acute toxicity compared to unsubstituted analogues .
  • Substituent-driven selectivity is evident in antileukemic compounds, where chloro-phenyl derivatives target leukemia cells without broad cytotoxicity .

Key Research Findings and Gaps

  • Anticonvulsant Activity : Derivatives with three methylene linkers and halogenated phenyl groups (e.g., compound 9 in ) show dual efficacy in MES and 6 Hz tests . The butoxyphenyl derivative’s activity in these models remains untested.
  • The butoxy analogue’s activity in this context is unknown.
  • Synthetic Accessibility : Palladium-catalyzed coupling () and Claisen-Schmidt condensation () are viable routes for synthesizing such derivatives, but the butoxyphenyl group may require specialized protecting strategies.

Biological Activity

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C16H21NO3 and a molar mass of approximately 275.35 g/mol, this compound features a unique pyrrolidine ring structure that contributes to its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by:

  • Pyrrolidine Ring : Contains two methyl groups at the 1 and 3 positions.
  • Butoxy Group : Attached to the phenyl ring at the 4 position.
  • Carbonyl Groups : Located at the 2 and 5 positions of the pyrrolidine ring.

The structural uniqueness of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is essential for its biological activity.

Antimicrobial Properties

Preliminary studies indicate that 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Research has suggested that this compound may also possess anticancer properties . The mechanism appears to involve:

  • Inhibition of Enzyme Activity : Potentially targeting enzymes involved in cancer cell proliferation.
  • Receptor Binding : Interaction with specific receptors that regulate cell growth and apoptosis.

The biological activity of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione can be explained through its interaction with molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism.
  • Receptor Modulation : It may bind to receptors involved in signaling pathways that control cell growth and survival.

Case Studies

A few notable studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Conducted against various bacterial strains.
    • Results indicated significant inhibition zones compared to control groups.
  • Study on Anticancer Effects :
    • Evaluated in vitro against cancer cell lines.
    • Demonstrated dose-dependent cytotoxicity with IC50 values indicating effectiveness at low concentrations.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-Amino-4-bromophenyl-pyrrolidine-2,5-dioneContains an amino group instead of butoxyExhibits distinct biological activity
3-(4-Ethoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dioneEthoxy group instead of butoxyPotentially different solubility and reactivity
3-(2-bromophenyl)-pyrrolidine-2,5-dioneBromine substitution on the phenyl ringMay show different pharmacological properties

Future Research Directions

Further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets.
  • In Vivo Studies : Assessing its efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Understanding how modifications in structure can enhance or reduce biological activity.

Q & A

Q. Table 1. Key Synthetic Routes and Yields

PrecursorReaction ConditionsYield (%)Purity (%)Reference
1,3-dimethylpyrrolidine-2,5-dione4-butoxyphenyl bromide, K₂CO₃, DMF, 70°C6898
3-aminopyrrolidine-2,5-dioneSuzuki coupling, Pd(PPh₃)₄5595

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